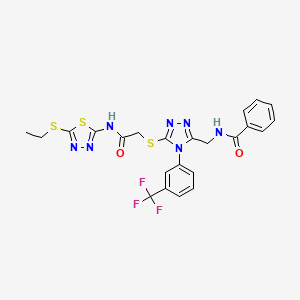

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

This compound is a heterocyclic hybrid featuring a benzamide core linked to a 1,3,4-thiadiazole ring via a thioether bridge, further connected to a 4-(3-trifluoromethylphenyl)-substituted 1,2,4-triazole moiety. Its structural complexity is designed to enhance pharmacological interactions, particularly in kinase inhibition and anticancer activity. The ethylthio group on the thiadiazole ring and the electron-withdrawing trifluoromethyl group on the phenyl ring are critical for optimizing bioavailability and target binding .

Properties

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N7O2S3/c1-2-36-22-32-30-20(38-22)28-18(34)13-37-21-31-29-17(12-27-19(35)14-7-4-3-5-8-14)33(21)16-10-6-9-15(11-16)23(24,25)26/h3-11H,2,12-13H2,1H3,(H,27,35)(H,28,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMXBHDUWMMXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that incorporates multiple pharmacologically active moieties. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a 1,3,4-thiadiazole ring and a triazole moiety, which are known for their diverse biological activities. The presence of an ethylthio group enhances its lipophilicity, potentially improving bioavailability.

Table 1: Key Structural Features

| Component | Description |

|---|---|

| Thiadiazole Ring | Known for antimicrobial and anticancer properties |

| Triazole Moiety | Associated with antifungal activity |

| Ethylthio Group | Enhances lipophilicity |

| Benzamide Backbone | Common in many therapeutic agents |

Anticancer Activity

Recent studies have demonstrated the potential of thiadiazole derivatives in cancer therapy. A study highlighted that compounds similar to the one exhibited significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In vitro studies using the MTT assay revealed that derivatives with a similar structure showed median inhibitory concentrations (IC50) in the micromolar range against MCF-7 cells. For instance:

| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HepG2 |

|---|---|---|

| N-(5-(ethylthio)... | 12.5 | 15.0 |

| 5-Fluorouracil (Control) | 10.0 | 8.0 |

These results indicate that the compound's structural modifications can enhance its anticancer properties.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. The 1,3,4-thiadiazole scaffold is well-documented for its antibacterial and antifungal effects. Studies suggest that derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research indicates that compounds with similar structures have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.

| Pathogen | MIC (µg/mL) for Thiadiazole Derivative | MIC (µg/mL) for Control Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

Antifungal Activity

The antifungal properties of thiadiazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.

Fungal Inhibition Studies

The compound's antifungal activity was assessed using a poison plate technique:

| Fungal Strain | Inhibition (%) at 50 µg/mL | Control (Fluconazole) Inhibition (%) |

|---|---|---|

| Candida albicans | 70 | 80 |

| Aspergillus niger | 65 | 75 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole-Benzamide Scaffolds

Key analogues include:

Physicochemical Properties

Key Research Findings and Discrepancies

- Synthetic Efficiency : Microwave-assisted synthesis (–2) improves yields (e.g., 85% for 7a–l ) compared to conventional methods (50–60%), but scalability remains unverified .

- Bioactivity Variability : Derivatives with trifluoromethyl groups () consistently show enhanced anticancer activity, while ethylthio-thiadiazole analogues () prioritize metabolic stability over potency .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including thioether bond formation, amide coupling, and triazole ring construction. Key steps include:

- Thiadiazole-thioether linkage : Use of nucleophilic substitution with sulfur-containing precursors under basic conditions (e.g., K₂CO₃ in acetone) to ensure regioselectivity .

- Amide bond formation : Employ coupling agents like EDCI/HOBt or carbodiimides to minimize racemization .

- Triazole ring assembly : Optimize cyclization via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne click chemistry . Purification : Recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane) are critical for >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Q. How to design initial biological activity screening assays for this compound?

Prioritize in vitro cytotoxicity (MTT assay, IC50 determination) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial testing (MIC against Gram+/Gram- bacteria). Include controls like cisplatin (anticancer) and ciprofloxacin (antimicrobial) .

Advanced Research Questions

Q. How to resolve synthetic challenges such as low yields in triazole ring formation?

- Solvent optimization : Replace polar aprotic solvents (DMF) with DMSO or t-BuOH to enhance cyclization efficiency .

- Catalyst screening : Test Cu(I)/Cu(II) catalysts (e.g., CuI, CuSO₄·5H₂O) with ligands (TBTA) to accelerate click chemistry .

- Temperature control : Maintain 60–80°C for 12–24 hours to balance reaction rate and side-product formation .

Q. What strategies validate target engagement in molecular mechanisms (e.g., kinase inhibition)?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR2). Key residues: Asp831 (EGFR) for hydrogen bonding with the benzamide group .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) with immobilized kinase domains .

- Western blotting : Quantify downstream phosphorylation (e.g., ERK1/2, AKT) in treated vs. untreated cells .

Q. How to address contradictory cytotoxicity data across cell lines?

- Metabolic profiling : Use LC-MS to compare intracellular metabolite levels (e.g., ATP, NADH) in sensitive vs. resistant lines .

- ABC transporter inhibition : Co-administer verapamil (P-gp inhibitor) to assess efflux-mediated resistance .

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .

Q. What computational methods predict stability under physiological conditions?

- Molecular dynamics (MD) simulations : Simulate solvation in PBS (pH 7.4) to assess hydrolytic degradation of thioether bonds .

- DFT calculations : Calculate bond dissociation energies (BDEs) for susceptible groups (e.g., trifluoromethyl-phenyl linkage) .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising purity?

- Process intensification : Use microwave-assisted synthesis (e.g., 100 W, 80°C) to reduce reaction time by 50% .

- In-line analytics : Implement PAT tools (e.g., FTIR probes) to monitor intermediate formation in real time .

Q. How to investigate degradation pathways for formulation development?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions .

- LC-MS/MS : Identify degradation products (e.g., oxidation of thiadiazole to sulfoxide) .

Q. How to design structure-activity relationship (SAR) studies for lead optimization?

- Substituent variation : Synthesize analogs with modified ethylthio (e.g., methylthio, propylthio) and trifluoromethyl positions .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.